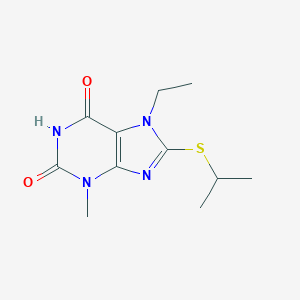
8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as BIPPO, is a novel purine derivative that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. BIPPO has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in cell proliferation and survival. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activation of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of several key genes involved in tumor growth and metastasis. This compound has also been found to reduce inflammation and viral replication in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is its potent antitumor activity against a wide range of cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the study of 8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One area of research is the development of new formulations and delivery methods to improve its solubility and bioavailability in vivo. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate its efficacy and safety in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 7-bromo-8-(sec-butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione with hexylmagnesium bromide in the presence of a palladium catalyst. The reaction is carried out in anhydrous tetrahydrofuran at room temperature for several hours. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been found to possess anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of viral infections such as HIV and hepatitis C.
Propiedades
IUPAC Name |
8-butan-2-ylsulfanyl-7-hexyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-5-7-8-9-10-20-12-13(17-16(20)23-11(3)6-2)19(4)15(22)18-14(12)21/h11H,5-10H2,1-4H3,(H,18,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYWFEZAHBTLEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SC(C)CC)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-Bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoic acid (non-preferred name)](/img/structure/B406849.png)
![Methyl 2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406852.png)
![2-(4-Bromophenyl)-2-oxoethyl 2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406853.png)
![2-Oxo-2-phenylethyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406854.png)

![methyl 2-(2-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406858.png)
![7-ethyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406860.png)
![4-(4-bromophenyl)-6-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B406862.png)
![1,6-dichloro-4-(2,3-dichlorophenyl)-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B406864.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B406865.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(1-naphthyl)propanamide](/img/structure/B406869.png)
![2-(iodomethyl)-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B406870.png)
![3,3'-dimethyl-5-[2-(3-methyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B406871.png)
![3-ethyl-5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-3'-phenyl-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B406872.png)